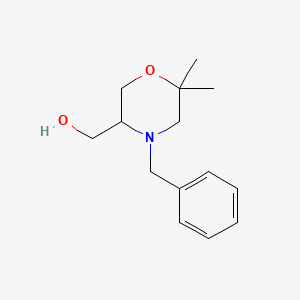
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and two methyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of 4-benzyl-6,6-dimethylmorpholine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Various reduced morpholine derivatives.
Substitution: Substituted benzyl morpholine derivatives.
Scientific Research Applications
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol exerts its effects depends on its interaction with specific molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the dimethyl substitution on the morpholine ring.
6,6-Dimethylmorpholine: Lacks the benzyl group.
3-Morpholinemethanol: Lacks both the benzyl and dimethyl substitutions.
Uniqueness
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is unique due to the combination of its benzyl and dimethyl substitutions on the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(4-benzyl-6,6-dimethylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(13(9-16)10-17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
InChI Key |
NFQMBJVXILGWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)CO)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















